1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is usually carried out in acetonitrile solution under reflux conditions, yielding the target compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and kinase inhibitory activities
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression . Additionally, it may act as a kinase inhibitor, targeting enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
Pyrazolo[4,3-c]quinoline: Exhibits anti-inflammatory properties.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and fluorescence properties. Its ability to act as both an anti-inflammatory agent and a kinase inhibitor makes it a versatile compound for various research applications.
Properties
CAS No. |
645417-71-6 |
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Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-16-18(22-21-11)13-8-5-4-7-12(13)17(20-16)14-9-6-10-15(23-2)19(14)24-3/h4-10H,1-3H3,(H,21,22) |
InChI Key |
PUASDWJGXHTBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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